3-Bromo-9-(2-ethylhexyl)-9H-carbazole CAS 628336-85-6 properties
3-Bromo-9-(2-ethylhexyl)-9H-carbazole CAS 628336-85-6 properties
Topic: 3-Bromo-9-(2-ethylhexyl)-9H-carbazole (CAS 628336-85-6) Content Type: Technical Monograph Audience: Researchers, Material Scientists, and Drug Development Professionals
The Asymmetric Architect for Organic Electronics and Medicinal Chemistry
Executive Summary
In the precision engineering of organic semiconductors and bioactive scaffolds, 3-Bromo-9-(2-ethylhexyl)-9H-carbazole (CAS 628336-85-6) serves as a critical "termination" or "asymmetric" building block. Unlike its 3,6-dibromo or 2,7-dibromo counterparts—which are used to polymerize main chains—this mono-functionalized intermediate enables the synthesis of asymmetric hole-transport materials (HTMs) , end-capped oligomers, and star-shaped dendrimers.
Its 2-ethylhexyl chain provides superior solubility compared to ethyl or phenyl analogs, preventing aggregation in solution-processed Organic Photovoltaics (OPV) and OLEDs. This guide details the rigorous synthesis, purification, and application protocols required to utilize this material at an electronic-grade purity level (>99.5%).
Chemical Identity & Physical Properties
The introduction of the branched 2-ethylhexyl chain disrupts the π-π stacking often seen in planar carbazoles, rendering this compound a viscous liquid at room temperature—a distinct handling advantage over solid analogs like 3-bromo-9-ethylcarbazole.
| Property | Specification |
| CAS Number | 628336-85-6 |
| IUPAC Name | 3-Bromo-9-(2-ethylhexyl)-9H-carbazole |
| Molecular Formula | C₂₀H₂₄BrN |
| Molecular Weight | 358.32 g/mol |
| Physical State | Viscous Liquid (Colorless to Brown) |
| Solubility | Soluble in CHCl₃, THF, Toluene, DCM; Insoluble in Water |
| Boiling Point | ~200°C (at reduced pressure, est.) |
| Density | ~1.1-1.2 g/mL (est.) |
| Key Impurities | 9-(2-ethylhexyl)carbazole (starting material), 3,6-Dibromo-9-(2-ethylhexyl)carbazole (over-brominated) |
Strategic Synthesis: The Regioselectivity Challenge
The synthesis of the mono-bromo derivative requires strict kinetic control. The carbazole ring is highly activated at the 3 and 6 positions. A slight excess of brominating agent or elevated temperature triggers the formation of the 3,6-dibromo byproduct, which is difficult to separate due to similar polarity.
Protocol: Controlled Mono-Bromination via NBS
Objective: Synthesize 3-Bromo-9-(2-ethylhexyl)-9H-carbazole with <5% dibromo impurity.
Reagents:
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9-(2-Ethylhexyl)-9H-carbazole (1.0 eq)[1]
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N-Bromosuccinimide (NBS) (0.98 - 1.0 eq) Strict stoichiometry
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DMF (Dimethylformamide) or THF (anhydrous)
Step-by-Step Methodology:
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Dissolution: Dissolve 9-(2-ethylhexyl)carbazole in DMF (0.2 M concentration) in a light-shielded flask (NBS is light sensitive).
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Cooling: Cool the solution to 0°C using an ice bath. Low temperature is crucial to suppress the second bromination event.
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Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 60 minutes. Do not dump NBS as a solid; local high concentrations favor dibromination.
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Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (RT) overnight. Monitor via TLC (Hexane:EtOAc 95:5). The mono-bromo product typically runs slightly lower than the starting material but higher than the dibromo.
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Quench: Pour into ice water. Extract with Dichloromethane (DCM).[2]
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Purification: Wash organic layer with brine, dry over MgSO₄. Concentrate to a crude oil.
Purification Insight: Flash column chromatography is mandatory.
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Stationary Phase: Silica Gel (230-400 mesh).
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Eluent: Gradient Hexane → 2% EtOAc in Hexane.
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Note: Recrystallization is often ineffective due to the liquid nature of the product; distillation or chromatography is required.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between the desired mono-bromination and the parasitic di-bromination.
Caption: Kinetic pathway of carbazole bromination. Controlling temperature and stoichiometry maximizes k1 over k2.
Applications in Organic Electronics
This compound is the "gatekeeper" for asymmetric functionalization. It is primarily used in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to attach the carbazole unit as a pendant donor.
Workflow: Synthesis of Asymmetric Host Materials
In OLEDs, host materials often require a bipolar nature (electron-donating and electron-withdrawing moieties). CAS 628336-85-6 provides the electron-donating carbazole block.
Example Reaction: Coupling with a Benzothiadiazole (Acceptor) derivative.
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Precursors: 3-Bromo-9-(2-ethylhexyl)carbazole + 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole.
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Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/S-Phos.
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Base: K₂CO₃ (2M aq).
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Solvent: Toluene/Ethanol/Water (biphasic).
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Outcome: A D-A (Donor-Acceptor) molecule used for green/red emission or as a TADF (Thermally Activated Delayed Fluorescence) emitter.
Molecular Construction Workflow
Caption: Stepwise utilization of CAS 628336-85-6 in constructing advanced optoelectronic materials.
Characterization & QC
For research applications, identity must be confirmed via NMR.
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region (7.0 - 8.2 ppm): Look for the specific splitting pattern of the 3-substituted ring (singlet at ~8.2 ppm for H4, doublet for H2, doublet for H1) and the unsubstituted ring.
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N-CH₂ (4.0 - 4.2 ppm): A doublet or multiplet (depending on resolution) integrating to 2 protons.
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Aliphatic Chain (0.8 - 2.0 ppm): Complex multiplets corresponding to the 2-ethylhexyl group (CH, CH₂, CH₃).
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Purity Check: GC-MS is preferred over LC-MS for this non-polar intermediate. Look for the molecular ion peak [M]+ at m/z ~357/359 (1:1 isotopic ratio for Br).
Handling & Safety (SDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
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PPE: Nitrile gloves and safety glasses are mandatory.
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Storage: Store in a cool, dry place away from light. Brominated compounds can degrade (discolor) upon prolonged exposure to UV light.
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Spill: Absorb with inert material (sand/vermiculite). Do not flush into surface water; carbazoles are toxic to aquatic life.
References
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Tokyo Chemical Industry (TCI). Product Specification: 3-Bromo-9-(2-ethylhexyl)-9H-carbazole. Retrieved from
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Dalvi, B. A., & Lokhande, P. D. (2018). Efficient synthesis of carbazole derivatives via copper-catalyzed intramolecular C-N bond formation. Tetrahedron Letters, 59(22), 2145-2149.[4] (Context on carbazole synthesis).
- Bezuglyi, V., et al. (2015).Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole.
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71354044, 3-Bromo-9-hexyl-9H-carbazole. (Analogous spectral data). Retrieved from
